2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
Description
The compound 2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a pyridinone derivative characterized by a unique substitution pattern. Key structural features include:
- A pyridinone core (2(1H)-Pyridinone), providing a hydrogen-bonding scaffold.
- 3-position substituent: A complex alkynyl group with 1-butoxy, cyclopropyl, and trifluoromethyl moieties.
- 5-ethyl and 6-methyl groups, contributing to steric and electronic effects.
- The trifluoromethyl (-CF₃) group, known to enhance metabolic stability and lipophilicity .
Properties
CAS No. |
335665-74-2 |
|---|---|
Molecular Formula |
C19H24F3NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[(2S)-2-butoxy-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H24F3NO2/c1-4-6-11-25-18(19(20,21)22,10-9-14-7-8-14)16-12-15(5-2)13(3)23-17(16)24/h12,14H,4-8,11H2,1-3H3,(H,23,24)/t18-/m0/s1 |
InChI Key |
WSKKQJCILNSNFW-SFHVURJKSA-N |
Isomeric SMILES |
CCCCO[C@@](C#CC1CC1)(C2=CC(=C(NC2=O)C)CC)C(F)(F)F |
Canonical SMILES |
CCCCOC(C#CC1CC1)(C2=CC(=C(NC2=O)C)CC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-” typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions may occur at various positions on the pyridinone ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that pyridinone derivatives exhibit significant anticancer properties. A study demonstrated that specific structural modifications in pyridinones can enhance their efficacy against various cancer cell lines. For instance, compounds with trifluoromethyl groups have shown improved potency due to increased lipophilicity, allowing better membrane penetration and target interaction .
Antimicrobial Properties
Pyridinones have been explored for their antimicrobial activities. The presence of the butoxy and trifluoromethyl groups in this compound may enhance its interaction with bacterial membranes, leading to increased antibacterial effects. Experimental results suggest that derivatives of pyridinones can inhibit the growth of Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes linked to disease pathways. Pyridinones are known to modulate enzyme activity through competitive or non-competitive inhibition, which can be critical in developing therapeutic agents for conditions such as hypertension and diabetes .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various pyridinone derivatives, including the target compound, and evaluated their biological activities. The results indicated that modifications at the 3-position significantly affected the compounds' inhibitory effects on cancer cell proliferation. The compound demonstrated a notable IC50 value against selected cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An analysis focused on the structure-activity relationships of pyridinone derivatives highlighted how substituents like trifluoromethyl and butoxy groups influence biological activity. The target compound's unique structure was found to enhance its binding affinity to specific molecular targets, providing insights into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of “2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-” would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Trifluoromethyl (-CF₃): Common in all compared compounds, this group improves metabolic stability and hydrophobic interactions. In fluridone, it enhances herbicidal activity by disrupting carotenoid biosynthesis .
- Alkoxy Chains: The target compound’s 1-butoxy group (C₄ chain) may confer longer soil persistence compared to shorter chains (e.g., propoxy in ).
- Halogen vs. Alkyl Groups : Bromine in increases molecular weight (∼80 g/mol) and reactivity, whereas ethyl/methyl groups in the target compound prioritize steric effects over electrophilicity.
Physicochemical Properties
- Lipophilicity : The target compound’s CF₃ and cyclopropyl groups increase logP compared to simpler analogs like . This may enhance membrane permeability but reduce aqueous solubility.
- Molecular Weight: Estimated to exceed 400 g/mol (based on substituents), larger than fluridone (∼329 g/mol) but smaller than bipyridinone derivatives in .
Research Implications and Gaps
Biological Activity
The compound 2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a derivative of 2-pyridone, which is recognized for its diverse pharmacological activities. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C18H22F3N
- Molecular Weight: 345.37 g/mol
This compound features a pyridinone core with various substituents that potentially influence its biological activity. The presence of trifluoromethyl and butoxy groups may enhance its lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of pyridinones exhibit significant antimicrobial properties. A mini-review highlighted various 2-pyridone derivatives that have been synthesized and tested for their antimicrobial efficacy against a range of pathogens. The structural diversity in these compounds often correlates with their potency against bacterial strains .
Anticancer Activity
Pyridinone derivatives have been implicated in anticancer activity through multiple mechanisms. For instance, studies have demonstrated that certain pyridinones can inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation in various cancer cell lines . The compound may exhibit similar properties due to its structural characteristics.
Anti-inflammatory Effects
The anti-inflammatory potential of pyridinone derivatives has also been investigated. Some studies suggest that these compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) . This suggests a potential therapeutic application in inflammatory diseases.
Neuropharmacological Effects
Emerging evidence indicates that pyridinones may possess neuropharmacological effects, including antidepressant and anxiolytic activities. Specific derivatives have shown affinity for serotonin receptors, which are crucial targets in the treatment of mood disorders . The compound's structure may allow it to interact with similar neurochemical pathways.
Mechanistic Studies
Mechanistic studies are essential to understanding how the biological activities of this compound manifest at the molecular level. In vitro assays have been employed to assess the inhibition of key enzymes and receptors associated with the aforementioned activities. For example, the compound's ability to inhibit soluble epoxide hydrolase (sEH) has been documented, which is linked to various physiological processes including inflammation and pain modulation .
Case Studies
Several case studies illustrate the promising biological activities of pyridinone derivatives:
- Anticancer Studies : In vitro studies using gastric carcinoma cell lines demonstrated that specific pyridinone compounds exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
- Neuropharmacological Assessment : Animal models have been utilized to evaluate the antidepressant effects of certain pyridinone derivatives, with results showing significant reductions in immobility time during forced swim tests compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-2(1H)-pyridinone?
- Methodological Answer : The synthesis of this compound likely involves multi-step functionalization of the pyridinone core. Key steps include:
- Trifluoromethyl and cyclopropane introduction : Use nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Cu/Ag-mediated reactions) to attach the cyclopropane and trifluoromethyl groups .
- Propynyl and butoxy group installation : Employ Sonogashira coupling for alkyne linkages and etherification for butoxy substitution .
- Optimization : Adjust solvent polarity (e.g., DMSO for fluorination) and reaction time/temperature to minimize side reactions .
Validation : Monitor intermediates via LC-MS and confirm regioselectivity using 2D NMR (e.g., NOESY) .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Assign peaks for trifluoromethyl (¹⁹F NMR, δ -60 to -70 ppm), cyclopropane (¹H NMR, δ 0.5–1.5 ppm), and pyridinone backbone (¹H/¹³C NMR) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry of the cyclopropane and propynyl groups if single crystals are obtainable .
Q. What stability studies are critical for handling this compound in laboratory settings?
- Methodological Answer : Conduct accelerated stability testing under varying conditions:
- Thermal stability : Heat samples to 40–60°C for 1–4 weeks; monitor decomposition via HPLC .
- Photostability : Expose to UV light (λ = 254–365 nm) and assess degradation products .
- Hydrolytic stability : Test in buffers (pH 1–13) to identify labile groups (e.g., ester or ether linkages) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in biological activity?
- Methodological Answer :
- Isosteric replacement : Synthesize analogs replacing -CF₃ with -CH₃, -Cl, or -CN to compare bioactivity .
- Computational modeling : Perform DFT calculations to assess electronic effects (e.g., electron-withdrawing nature of -CF₃) on binding affinity to targets like enzymes or receptors .
- Kinetic assays : Measure inhibition constants (Kᵢ) against cytochrome P450 isoforms to evaluate metabolic stability .
Q. What experimental designs are suitable for studying environmental fate and biodegradation?
- Methodological Answer : Follow OECD guidelines for environmental chemistry:
- Abiotic degradation : Test hydrolysis (pH 7.4, 25°C) and photolysis (simulated sunlight) .
- Biodegradation : Use activated sludge or soil microcosms to measure half-life (t₁/₂) under aerobic/anaerobic conditions .
- Partitioning studies : Determine log Kow (octanol-water coefficient) to predict bioaccumulation potential .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies to identify variables (e.g., cell lines, assay protocols) causing discrepancies .
- Dose-response refinement : Re-test activity in standardized assays (e.g., NIH/NCATS guidelines) with rigorous controls for cytotoxicity .
- Target engagement profiling : Use chemoproteomics to confirm off-target interactions that may explain conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
